molecular formula C27H30FN5O2S B2607996 N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-40-2

N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2607996
CAS RN: 2034302-40-2
M. Wt: 507.63
InChI Key:
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Description

N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30FN5O2S and its molecular weight is 507.63. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research in synthetic chemistry has led to the development of phenyl-substituted triazoloquinazolines, starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These compounds serve as building blocks for further chemical modifications, enabling access to a wide variety of derivatives through reactions like thionation, chlorination, and treatment with multifunctional nucleophiles (Al-Salahi, 2010). Such synthetic routes offer versatile platforms for the creation of compounds with potential biological activities.

Anticancer Activity

In the realm of anticancer research, a series of 1,2,4-triazoloquinoline derivatives has been designed and synthesized with structural requirements essential for anticancer activity. Specific derivatives have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing their potential as therapeutic agents (Reddy et al., 2015). These findings highlight the promise of triazoloquinazoline derivatives in the development of novel anticancer therapies.

Antimicrobial Activity

Furthermore, the antimicrobial activity of methylsulfanyl-triazoloquinazolines has been investigated, revealing that certain compounds possess both cytotoxic effects against cancer cell lines and potent anti-inflammatory properties. This dual functionality underscores their potential in treating diseases characterized by inflammation and infection (Al-Salahi et al., 2013). Additionally, novel 2-methylsulfanyl-[1,2,4]triazoloquinazoline derivatives have been synthesized and shown to exhibit antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi et al., 2013). This broad-spectrum antimicrobial activity positions these compounds as promising candidates for the development of new antibacterial and antifungal agents.

properties

IUPAC Name

N-cyclopentyl-1-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38FN5O2S/c1-17(2)12-13-32-25(35)22-11-10-19(24(34)29-21-8-3-4-9-21)15-23(22)33-26(32)30-31-27(33)36-16-18-6-5-7-20(28)14-18/h5-7,14,17,19,21-23,26,30H,3-4,8-13,15-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUFVWOEIOLFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NC4CCCC4)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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